4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
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Overview
Description
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound with a molecular formula of C28H22N4O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methyl-4-phenylquinazoline-2-amine with N-phenylbenzamide under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly targeting specific protein kinases involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide can be compared with other quinazoline derivatives, such as:
Erlotinib: Used in cancer treatment, particularly for non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
Molecular Formula |
C28H22N4O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C28H22N4O/c1-19-12-17-25-24(18-19)26(20-8-4-2-5-9-20)32-28(31-25)30-23-15-13-21(14-16-23)27(33)29-22-10-6-3-7-11-22/h2-18H,1H3,(H,29,33)(H,30,31,32) |
InChI Key |
NPKHAOWNYDJJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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